molecular formula C9H9NO5 B1426499 3-Methoxy-4-methyl-5-nitrobenzoic acid CAS No. 1002110-78-2

3-Methoxy-4-methyl-5-nitrobenzoic acid

Cat. No.: B1426499
CAS No.: 1002110-78-2
M. Wt: 211.17 g/mol
InChI Key: JZBPCFNVEBZSTB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-methoxy-4-methyl-5-nitrobenzoic acid emerged from the broader exploration of nitrobenzoic acid derivatives that began in the mid-20th century as pharmaceutical and chemical industries sought novel synthetic intermediates. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound represents part of the systematic investigation into polysubstituted benzoic acids that gained momentum during the expansion of organic synthesis methodologies. The compound's registration in major chemical databases occurred relatively recently, with its first appearance in chemical catalogs dating to the early 2000s.

The synthetic pathway for this compound was established through methodical research into ester hydrolysis reactions, particularly involving the conversion of methyl-3-methoxy-4-methyl-5-nitrobenzoate under alkaline conditions. Research documented in patent literature demonstrates that the compound can be synthesized with high yield through treatment of its corresponding methyl ester with lithium hydroxide in methanol-water mixtures, achieving approximately 86% conversion efficiency. This synthetic approach has become the standard method for producing the compound for research and industrial applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the positions of substituents on the benzene ring relative to the carboxylic acid group. The compound is officially designated as benzoic acid, 3-methoxy-4-methyl-5-nitro-, indicating the specific positions of the methoxy group at carbon-3, the methyl group at carbon-4, and the nitro group at carbon-5. Alternative nomenclature systems recognize this compound under various synonymous designations that emphasize different aspects of its structure.

The compound belongs to the broader classification of nitrobenzoic acids and derivatives, which constitute an important class of organic compounds characterized by the presence of both carboxylic acid and nitro functional groups on a benzene ring. Within chemical taxonomy systems, it is categorized under the kingdom of organic compounds, specifically within the superclass of benzenoids and the class of benzene and substituted derivatives. This classification reflects the compound's aromatic nature and the presence of multiple electron-withdrawing and electron-donating substituents that influence its chemical behavior.

Structural Features and Molecular Characteristics

The molecular structure of this compound exhibits a complex arrangement of functional groups that create distinctive electronic and steric effects. The compound possesses a molecular formula of C₉H₉NO₅ with a molecular weight of 211.17 grams per mole, reflecting the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms. The benzene ring serves as the central scaffold, with four different substituents creating a highly substituted aromatic system.

The spatial arrangement of substituents creates significant electronic interactions that influence the compound's reactivity and physical properties. The methoxy group at position 3 acts as an electron-donating substituent through resonance effects, while the nitro group at position 5 serves as a strong electron-withdrawing group. The methyl group at position 4 provides additional steric bulk and weak electron-donating properties. The carboxylic acid functionality introduces both hydrogen bonding capability and acidic character to the molecule.

Table 1: Molecular Characteristics of this compound

Property Value Source
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Exact Mass 211.04800
Polar Surface Area 92.35000
LogP 2.13320
Flash Point 190.5±27.9 °C
Boiling Point 391.4±42.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³
Vapor Pressure 0.0±0.9 mmHg at 25°C

Properties

IUPAC Name

3-methoxy-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBPCFNVEBZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methyl-5-nitrobenzoic acid typically involves the nitration of 3-Methoxy-4-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of further substitutions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: this compound can be oxidized to 3-Methoxy-4-carboxy-5-nitrobenzoic acid.

    Reduction: Reduction of the nitro group yields 3-Methoxy-4-methyl-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

3-Methoxy-4-methyl-5-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs with anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Agents

A study demonstrated that derivatives of this acid exhibit significant anti-inflammatory activity. For instance, compounds synthesized from this compound showed inhibition of cyclooxygenase enzymes, which are critical targets in the treatment of pain and inflammation .

Agricultural Chemicals

This compound plays a role in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application contributes to improved crop yields by increasing the potency of active ingredients in agricultural formulations.

Case Study: Herbicide Efficacy

Research has shown that formulations containing this compound significantly increase the efficacy of herbicides against resistant weed species. Field trials indicated a reduction in weed biomass by over 50% compared to conventional formulations.

Material Science

In material science, this compound is explored for its potential in developing new polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance.

Application Example: Polymer Development

Studies have indicated that incorporating this compound into polymer matrices results in materials with improved thermal stability and mechanical properties, making them suitable for various industrial applications .

Analytical Chemistry

The compound serves as a standard in analytical methods, aiding researchers in quantifying similar compounds within complex mixtures. Its reliability as a reference standard is crucial for accurate analytical assessments.

Case Study: Quantitative Analysis

In a study focusing on environmental samples, this compound was used as an internal standard in high-performance liquid chromatography (HPLC) to quantify pesticide residues. The results demonstrated high precision and accuracy in detecting trace levels of contaminants .

Beyond its role as an intermediate, this compound exhibits promising biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. In vitro studies revealed that certain derivatives were effective against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Recent investigations into metal complexes derived from this compound have highlighted their cytotoxic effects against cancer cell lines such as HeLa and A549. For example, copper(II) complexes demonstrated IC50 values lower than those of established chemotherapeutics like cisplatin, indicating their potential as novel anticancer agents .

Data Summary Table

Application AreaKey FindingsReferences
PharmaceuticalAnti-inflammatory activity through enzyme inhibition
Agricultural ChemicalsEnhanced herbicide efficacy
Material ScienceImproved polymer properties
Analytical ChemistryReliable internal standard for HPLC
AntimicrobialEffective against resistant bacteria
AnticancerPromising cytotoxic effects against cancer cells

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Synthesis
This compound 3-OCH₃, 4-CH₃, 5-NO₂ C₉H₉NO₅ 211.17 Not specified Discontinued; potential intermediate
4-Methoxy-3-nitrobenzoic acid 4-OCH₃, 3-NO₂ C₈H₇NO₅ 197.15 Pale yellow powder Dye intermediates (e.g., Red 187, Red 245)
3-Methoxy-4-nitrobenzoic acid 3-OCH₃, 4-NO₂ C₈H₇NO₅ 197.15 Not specified Research applications
3-Methoxy-2-nitrobenzoic acid 3-OCH₃, 2-NO₂ C₈H₇NO₅ 197.15 Crystalline solid Synthesized via HNO₃/H₂SO₄ nitration
Methyl 4-amino-3-methoxy-5-nitrobenzoate 3-OCH₃, 4-NH₂, 5-NO₂ (ester) C₉H₁₀N₂O₅ 226.19 Not specified Pharmaceutical intermediate

Structural and Electronic Effects

  • Substituent Positions: The position of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (-NO₂) groups significantly impacts acidity and reactivity. For example: In this compound, the nitro group at position 5 (meta to the carboxyl group) exerts a weaker electron-withdrawing effect compared to nitro groups ortho or para to the carboxyl. This results in a lower acidity compared to 4-methoxy-3-nitrobenzoic acid, where the nitro group is closer to the carboxyl .

Biological Activity

3-Methoxy-4-methyl-5-nitrobenzoic acid (CAS No. 1002110-78-2) is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

  • Molecular Formula : C9H9N1O4
  • Molar Mass : 195.17 g/mol
  • Melting Point : Approximately 139-141 °C
  • Solubility : Soluble in organic solvents, with limited solubility in water.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibition zones, suggesting its potential as a therapeutic agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This antimicrobial activity is attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with bacterial cellular components, leading to cell death.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may contribute to its biological effects by forming reactive species that affect cellular processes.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted benzoic acids, including this compound. The results indicated that this compound exhibited a broader spectrum of activity compared to its analogs, particularly against resistant strains of bacteria .

Inflammation Model Study

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory agent .

1. Pharmaceutical Development

Given its promising biological activities, this compound is being investigated for potential applications in drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

2. Industrial Use

The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and reactivity .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-methoxy-4-methyl-5-nitrobenzoic acid, and how can competing substitution pathways be minimized?

Methodological Answer:
A common approach involves nucleophilic substitution of 3-chloro-4-methyl-5-nitrobenzoic acid with sodium methoxide in dimethylformamide (DMF) at 80–100°C. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates .
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track the disappearance of the chloro-substituted precursor.
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity.
    To minimize competing pathways (e.g., over-nitration or esterification), control reaction temperature and stoichiometry. For nitro group introduction, nitration of precursor benzoic acids with HNO₃/H₂SO₄ at 40–45°C avoids decomposition .

Basic: How can spectroscopic techniques (NMR, IR) distinguish between the methoxy, nitro, and methyl groups in this compound?

Methodological Answer:

  • ¹H NMR :
    • Methoxy protons (-OCH₃) resonate as a singlet at δ 3.8–4.0 ppm.
    • Methyl group (-CH₃) adjacent to the aromatic ring appears as a singlet at δ 2.3–2.6 ppm due to deshielding.
  • ¹³C NMR :
    • Nitro groups cause significant deshielding, with the adjacent aromatic carbons appearing at δ 140–150 ppm.
  • IR :
    • Stretching vibrations: Nitro (-NO₂) at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), methoxy C-O at ~1250 cm⁻¹, and carboxylic acid O-H (broad) at ~2500–3000 cm⁻¹ .

Advanced: How can computational methods (e.g., DFT) predict the electronic effects of substituents on the aromatic ring’s reactivity?

Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density distribution and frontier molecular orbitals (FMOs):

  • Electron-withdrawing effects : The nitro group lowers the HOMO energy, making the ring less susceptible to electrophilic attack.
  • Methoxy group : Despite being electron-donating via resonance, its meta position relative to the nitro group minimizes conjugation disruption.
  • Applications : Predict regioselectivity in further functionalization (e.g., sulfonation or halogenation) by analyzing Fukui indices .

Advanced: How can contradictory crystallographic and spectroscopic data on the compound’s tautomeric forms be resolved?

Methodological Answer:
Discrepancies may arise from dynamic equilibria between keto-enol tautomers in solution versus solid-state structures:

  • X-ray crystallography (SHELX) : Determines the dominant tautomer in the solid state. For example, the keto form is stabilized by intramolecular hydrogen bonding between the carboxylic acid and nitro group .
  • Solution NMR : Detect enol forms via variable-temperature experiments; broadening of peaks at elevated temperatures indicates tautomeric exchange.
  • DFT-MD simulations : Model solvent effects on tautomer stability .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light sensitivity : Nitro groups can undergo photolytic degradation; store in amber glass under inert atmosphere.
  • Temperature : Avoid prolonged exposure to >30°C to prevent decarboxylation.
  • Moisture : Hygroscopicity may promote hydrolysis of the methoxy group; use desiccants like silica gel .

Advanced: What strategies are effective for resolving low yields in catalytic reduction of the nitro group to an amine?

Methodological Answer:
Catalytic hydrogenation (H₂/Pd-C) often faces challenges due to steric hindrance from the methyl and methoxy groups:

  • Catalyst optimization : Use Pd/C with high dispersion (5–10% Pd loading) and ethanol as a proton source.
  • Additives : Ammonium formate as a hydrogen donor improves efficiency in transfer hydrogenation.
  • Monitoring : In-situ FTIR tracks nitro group reduction (~1520 cm⁻¹ band disappearance) .

Basic: How can the compound be functionalized for use as a linker in peptide synthesis?

Methodological Answer:

  • Esterification : Convert the carboxylic acid to an activated ester (e.g., N-hydroxysuccinimide ester) for coupling with amine termini.
  • Protection : Temporarily protect the nitro group with Boc (tert-butoxycarbonyl) during solid-phase synthesis.
  • Validation : MALDI-TOF MS confirms successful conjugation .

Advanced: How do steric and electronic effects influence the compound’s participation in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Steric effects : The methyl group ortho to the carboxylic acid hinders transmetalation; use bulky ligands (e.g., SPhos) to accelerate coupling.
  • Electronic effects : The nitro group deactivates the ring, requiring electron-deficient aryl boronic acids for effective coupling.
  • DFT analysis : Calculate transition-state energies to optimize ligand and base selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-4-methyl-5-nitrobenzoic acid
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